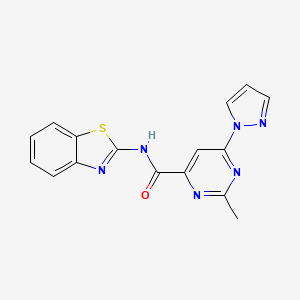![molecular formula C20H17N3O3 B6505827 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile CAS No. 1421529-14-7](/img/structure/B6505827.png)
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile, also known as 6-BCP, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleic acids and proteins in cells. 6-BCP has been studied for its potential to inhibit the growth of cancer cells, as well as for its potential to modulate the immune system.
Aplicaciones Científicas De Investigación
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile has been studied for its potential to inhibit the growth of cancer cells, as well as for its potential to modulate the immune system. In vitro studies have demonstrated that this compound is able to inhibit the growth of a variety of cancer cell lines, including human cancer cell lines derived from lung, breast, and prostate cancers. In addition, this compound has been found to modulate the expression of key immune mediators, such as cytokines, chemokines, and costimulatory molecules, suggesting its potential as an immunomodulatory agent.
Mecanismo De Acción
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a small molecule inhibitor of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound disrupts the production of nucleic acids and proteins, leading to cell death. In addition, this compound has been found to modulate the expression of key immune mediators, suggesting its potential as an immunomodulatory agent.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells, as well as for its potential to modulate the immune system. In vitro studies have demonstrated that this compound is able to inhibit the growth of a variety of cancer cell lines, including human cancer cell lines derived from lung, breast, and prostate cancers. In addition, this compound has been found to modulate the expression of key immune mediators, such as cytokines, chemokines, and costimulatory molecules, suggesting its potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile in laboratory experiments is its ability to inhibit the growth of cancer cells. In addition, this compound is a small molecule inhibitor of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This makes this compound a useful tool for studying the role of DHODH in cell growth and development. However, this compound is not suitable for use in humans due to its potential to cause adverse side effects.
Direcciones Futuras
Future research on 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile could focus on developing new methods for synthesizing the molecule, as well as on exploring its potential as an immunomodulatory agent. In addition, further studies could investigate its potential as an anticancer agent and explore its mechanism of action in more detail. Finally, studies could be conducted to determine the optimal dosage and duration of this compound treatment for different types of cancer.
Métodos De Síntesis
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile was synthesized from commercially available 1-benzofuran-2-carbaldehyde, piperidine-4-carboxylic acid and pyridine-3-carboxylic acid. The reaction was carried out in anhydrous ethanol at reflux temperature with a catalytic amount of p-toluenesulfonic acid. The product was purified by silica gel column chromatography, followed by recrystallization from ethanol.
Propiedades
IUPAC Name |
6-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-12-14-5-6-19(22-13-14)25-16-7-9-23(10-8-16)20(24)18-11-15-3-1-2-4-17(15)26-18/h1-6,11,13,16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJDNQRAMVGZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B6505753.png)
![N-methyl-N-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B6505760.png)
![1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B6505763.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6505768.png)
![2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505777.png)
![2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505783.png)
![6-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505794.png)
![6-{[1-(2-methoxyacetyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505800.png)
![1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6505829.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine](/img/structure/B6505833.png)
![N-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6505838.png)
![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)